molecular formula C7H9BrN2O B13688855 2-(2-Bromo-5-pyrimidinyl)-2-propanol

2-(2-Bromo-5-pyrimidinyl)-2-propanol

Cat. No.: B13688855
M. Wt: 217.06 g/mol
InChI Key: RRTJAVWEOHVMMD-UHFFFAOYSA-N
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Description

2-(2-Bromo-5-pyrimidinyl)-2-propanol is a chemical compound of interest in scientific research and development. It features a pyrimidine ring system, a common structural motif in medicinal chemistry, which is substituted with a bromo atom and a propanol side chain. This structure makes it a valuable intermediate for synthesizing more complex molecules . Pyrimidine derivatives are extensively studied for their potential biological activities and are frequently used in the development of pharmaceutical candidates and other bioactive compounds . As a building block, this compound can be utilized in various cross-coupling reactions and further chemical modifications to create libraries of molecules for screening against biological targets . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please handle with appropriate safety precautions. Specific data on its mechanism of action and pharmacological properties are areas of ongoing investigation. Researchers value this compound for its potential in exploring new chemical spaces in drug discovery projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-(2-bromopyrimidin-5-yl)propan-2-ol

InChI

InChI=1S/C7H9BrN2O/c1-7(2,11)5-3-9-6(8)10-4-5/h3-4,11H,1-2H3

InChI Key

RRTJAVWEOHVMMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=C(N=C1)Br)O

Origin of Product

United States

Ii. Synthetic Methodologies for 2 2 Bromo 5 Pyrimidinyl 2 Propanol

Retrosynthetic Disconnection Strategies for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govamazonaws.com

The most logical retrosynthetic disconnection of 2-(2-bromo-5-pyrimidinyl)-2-propanol is at the C-C bond between the pyrimidine (B1678525) C2 position and the tertiary carbon of the propanol (B110389) group. This disconnection suggests two primary synthetic approaches involving nucleophilic addition to a carbonyl group.

Approach A: This strategy involves a pyrimidinyl nucleophile and an acetone (B3395972) electrophile. The pyrimidinyl nucleophile can be generated in the form of a Grignard reagent (2-magnesyl-5-bromopyrimidine) or an organolithium species (2-lithio-5-bromopyrimidine). The subsequent reaction of this organometallic intermediate with acetone would yield the desired tertiary alcohol upon acidic workup. This is a classic and widely used method for forming tertiary alcohols. wisc.eduyoutube.com

Approach B: An alternative, though potentially less direct, approach involves an isopropyl nucleophile and a pyrimidinyl electrophile. This would entail the formation of an isopropyl Grignard reagent (isopropylmagnesium bromide) which would then react with a suitable 2-acyl-5-bromopyrimidine, such as 2-acetyl-5-bromopyrimidine. Subsequent reduction of the resulting ketone would yield the target alcohol.

The bromine atom at the 5-position of the pyrimidine ring can be exploited to direct the synthesis. One potential strategy involves a halogen-metal exchange reaction. For instance, starting with 2,5-dibromopyrimidine, a selective halogen-metal exchange at the more reactive 2-position could be achieved using reagents like n-butyllithium at low temperatures. The resulting 2-lithio-5-bromopyrimidine intermediate can then be reacted with acetone to form the target compound. A similar strategy has been demonstrated in the synthesis of 2-bromo-5-formylpyridine from 2,5-dibromopyridine (B19318) via a Grignard reaction. google.com

Another approach could involve the initial formation of a Grignard reagent from a more reactive halogen at the 2-position, for example, 2-iodo-5-bromopyrimidine, followed by reaction with acetone.

Precursor Synthesis and Elaboration

The successful synthesis of this compound relies on the efficient preparation of key intermediates.

The synthesis of appropriately substituted bromopyrimidines is a critical step. Several methods have been reported for the preparation of these precursors.

From 2-Aminopyrimidines: 2-Aminopyrimidine (B69317) can be brominated at the 5-position using N-bromosuccinimide (NBS) in acetonitrile. The resulting 2-amino-5-bromopyrimidine (B17363) can then undergo a Sandmeyer-type reaction, where the amino group is converted to a diazonium salt and subsequently replaced by a bromine atom to yield 2,5-dibromopyrimidine. chemicalbook.com

From 2-Hydroxypyrimidines: 2-Hydroxy-5-bromopyrimidine can be converted to 2-chloro-5-bromopyrimidine using reagents like phosphorus oxychloride (POCl₃). chemicalbook.com The resulting 2-chloro derivative can then be converted to 2-bromo-5-bromopyrimidine via a halogen exchange reaction, for example, by treatment with hydrogen bromide in acetic acid. google.com

One-Step Synthesis of 5-Bromo-2-substituted Pyrimidines: A patented method describes the one-step synthesis of 5-bromo-2-substituted pyrimidines from 2-bromomalonaldehyde (B19672) and amidine compounds. google.com

The following table summarizes some reported methods for the synthesis of key bromopyrimidine intermediates.

Starting MaterialReagents and ConditionsProductYield
2-Hydroxypyrimidine1. HBr, H₂O₂; 2. POCl₃, Triethylamine5-Bromo-2-chloropyrimidineNot specified
2-Hydroxy-5-bromopyrimidinePOCl₃, Toluene, 80-85 °C5-Bromo-2-chloropyrimidineHigh
2-AminopyrimidineNBS, Acetonitrile, rt2-Amino-5-bromopyrimidineNot specified
2-Bromomalonaldehyde and Acetamidine hydrochlorideAcetic acid, 100 °C5-Bromo-2-methylpyrimidine43%

In the context of the most direct synthetic routes, the key functionalized alkyl precursor is acetone, which is a readily available and inexpensive commercial reagent. For strategies involving the reaction of a pyrimidinyl electrophile, isopropylmagnesium bromide would be the required Grignard reagent, which can be prepared from 2-bromopropane (B125204) and magnesium turnings in an ethereal solvent.

Direct Synthesis Pathways for this compound

The most direct and plausible pathway for the synthesis of this compound involves the reaction of an organometallic derivative of 5-bromopyrimidine (B23866) with acetone.

Via Grignard Reaction: This method would involve the formation of a Grignard reagent from 2,5-dibromopyrimidine. Due to the higher reactivity of the C2-Br bond in pyrimidines, it is possible to selectively form the Grignard reagent at this position by careful control of reaction conditions, such as using a stoichiometric amount of magnesium. The resulting 5-bromo-2-pyrimidinylmagnesium bromide would then be reacted with anhydrous acetone. Subsequent quenching of the reaction mixture with a weak acid, such as aqueous ammonium (B1175870) chloride, would yield the target compound, this compound.

Via Lithiation: An alternative and often complementary approach is through lithiation. 2-Bromopyrimidine (B22483) can be selectively lithiated at the 5-position using a strong base like lithium diisopropylamide (LDA) at low temperatures, followed by quenching with an electrophile. However, for the synthesis of the target compound, a more direct route would be the lithiation of 5-bromopyrimidine at the 2-position. This can be achieved through a halogen-metal exchange reaction using n-butyllithium at low temperatures (e.g., -78 °C). The resulting 5-bromo-2-lithiopyrimidine is then reacted with acetone to afford the desired product after workup. A similar regioselective lithiation-substitution has been reported for the synthesis of C6-substituted 2-amino-5-bromo-4(3H)-pyrimidinones, where a lithiated intermediate was reacted with acetone. nih.gov

The following table outlines a proposed direct synthesis pathway with hypothetical, yet reasonable, reaction parameters based on analogous transformations.

Starting MaterialReagents and ConditionsIntermediateFinal ReagentProduct
2,5-DibromopyrimidineMg, THF, reflux5-Bromo-2-pyrimidinylmagnesium bromideAcetone, then H₃O⁺This compound
5-Bromopyrimidinen-BuLi, THF, -78 °C5-Bromo-2-lithiopyrimidineAcetone, then H₃O⁺This compound

Organometallic Approaches (e.g., Grignard Reactions, Organolithium Chemistry)

Organometallic routes are among the most direct methods for creating the tertiary alcohol moiety on the pyrimidine ring. These reactions typically involve the formation of a carbon-carbon bond by reacting a pyrimidine-based organometallic species with a ketone.

One primary strategy involves a halogen-metal exchange to create a nucleophilic pyrimidine ring that can then react with acetone. The process generally starts with a di-halogenated pyrimidine, such as 2-bromo-5-iodopyrimidine (B3038811). The more reactive carbon-iodine bond allows for selective metalation at the 5-position.

Grignard Reaction: Treatment of 2-bromo-5-iodopyrimidine with an alkylmagnesium halide like ethylmagnesium chloride can facilitate a halogen-metal exchange, forming the corresponding 5-pyrimidinylmagnesium chloride. thieme-connect.com This Grignard reagent is then quenched with acetone. A subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound. The use of Grignard reagents in synthesizing pyridine-based tertiary alcohols from bromopyridines and ketones is a well-established analogous transformation. researchgate.net

Organolithium Chemistry: Alternatively, an organolithium reagent, such as n-butyllithium, can be used at low temperatures (e.g., -78 °C to -100 °C) to achieve the halogen-metal exchange, forming 2-bromo-5-lithiopyrimidine. thieme-connect.com This highly reactive intermediate readily attacks the electrophilic carbonyl carbon of acetone. Similar to the Grignard route, the reaction is completed by an aqueous acidic workup. Organolithium reagents are known to be effective in the preparation of substituted pyrimidines. mdpi.com

A potential side reaction in these approaches is the scrambling of the organometallic reagent or reaction at the 2-bromo position, although the higher reactivity of iodo- or other halo-substituents at the 5-position generally provides good selectivity.

Nucleophilic Addition Reactions to Pyrimidine Carbonyl Precursors

An alternative to forming an organometallic pyrimidine is to start with a pyrimidine that already contains a carbonyl group at the 5-position, such as 2-bromo-5-acetylpyrimidine. The target tertiary alcohol can then be synthesized via nucleophilic addition of a methyl group. libretexts.orgyoutube.com

This method involves reacting 2-bromo-5-acetylpyrimidine with a methyl-based organometallic reagent.

Reagents: Methylmagnesium bromide (CH₃MgBr) or methyllithium (B1224462) (CH₃Li) are common choices. nih.gov The nucleophilic methyl group attacks the electrophilic carbon of the acetyl group's carbonyl.

Mechanism: The reaction proceeds via the standard nucleophilic addition mechanism, where the C=O double bond is broken, and a tetrahedral alkoxide intermediate is formed. libretexts.orglibretexts.org An acidic workup is then required to protonate the alkoxide and generate the hydroxyl group of the final this compound. masterorganicchemistry.com

This approach is advantageous if the pyrimidine carbonyl precursor is readily available. It avoids the potential complications of forming the pyrimidine Grignard reagent itself.

Alternative Coupling and Functionalization Strategies

While direct organometallic additions are often most efficient, other advanced synthetic strategies can be considered for creating the C-C bond at the 5-position.

Transition Metal-Catalyzed Cross-Coupling: A precursor to the 2-hydroxy-2-propyl group could be installed using a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille reaction. For instance, 2-bromo-5-iodopyrimidine could be coupled with a vinylboronic ester to yield 2-bromo-5-vinylpyrimidine. Subsequent reactions, like hydration or epoxidation followed by ring-opening, could then be employed to form the desired tertiary alcohol, although this multi-step route is significantly more complex.

C-H Functionalization: Modern synthetic methods involving direct C-H functionalization are a topic of ongoing research. researchgate.netnih.gov In theory, a transition-metal catalyst could direct the coupling of 2-bromopyrimidine with a molecule like isopropanol. However, achieving regioselectivity at the C-5 position and managing the oxidation state to produce the tertiary alcohol directly presents a significant challenge. acs.orgacs.org Such methods are generally less developed for this specific type of transformation compared to classical organometallic approaches.

Optimization of Reaction Conditions and Yield

The success and efficiency of synthesizing this compound are highly dependent on the careful control of reaction parameters. Optimization of solvent, catalyst, temperature, and pressure is crucial for maximizing yield and minimizing the formation of impurities.

Solvent Effects and Reaction Kinetics

The choice of solvent is critical, particularly for the organometallic approaches.

Solvent for Organometallic Reactions: Grignard and organolithium reactions must be conducted in anhydrous, aprotic solvents to prevent quenching of the highly basic reagents. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether (Et₂O) are standard choices as they solvate the magnesium or lithium cation, stabilizing the organometallic species. organic-chemistry.org The reaction kinetics can be influenced by the solvent's coordinating ability; THF, being more polar and a better coordinating agent than diethyl ether, can sometimes accelerate the reaction.

Solvent Polarity Effects: In broader pyrimidine synthesis, solvent choice can dictate reaction pathways and selectivity. For instance, divergent synthesis outcomes have been observed by switching between solvents like 1,4-dioxane (B91453) and dimethyl sulfoxide (B87167) (DMSO). rsc.org While not directly applied to the title compound, this highlights the profound impact solvents can have on reaction kinetics and product distribution. researchgate.net

SolventTypical Use CaseKey Considerations
Tetrahydrofuran (THF)Grignard/Organolithium ReactionsAnhydrous conditions required. Good solvating properties can increase reaction rates.
Diethyl Ether (Et₂O)Grignard ReactionsAnhydrous conditions required. Lower boiling point than THF.
1,4-DioxaneCoupling ReactionsHigher boiling point, suitable for reactions requiring more heat.
Dimethyl Sulfoxide (DMSO)Nucleophilic ReactionsPolar aprotic solvent, can accelerate SNAr reactions.

Catalyst Selection and Loading

While the primary Grignard and organolithium addition reactions are stoichiometric rather than catalytic, additives can be used to improve performance. In alternative strategies, the catalyst is central to the transformation.

Additives for Organometallic Reactions: To mitigate side reactions associated with highly reactive organolithium or Grignard reagents (such as enolization of the ketone), transmetalation with salts like cerium(III) chloride (CeCl₃) can be performed. thieme-connect.com This in-situ generation of a softer organocerium reagent often leads to cleaner and higher-yielding nucleophilic additions to carbonyls.

Catalysts for Coupling Reactions: If a cross-coupling strategy were employed, the choice of catalyst and ligand would be paramount. Palladium complexes, such as Pd(PPh₃)₄ or PdCl₂(dppf), are commonly used for Suzuki and Stille couplings. Iridium-pincer complexes have also been shown to be effective in novel pyrimidine syntheses from alcohols. mdpi.comacs.org The catalyst loading would need to be optimized (typically 0.1-5 mol%) to balance reaction efficiency with cost and ease of removal.

Temperature and Pressure Considerations

Temperature is a critical parameter to control throughout the synthesis.

Formation of Organometallics: The formation of Grignard reagents is an exothermic process that may require initial heating for activation but subsequent cooling to maintain a steady reaction. The formation of organolithium reagents via halogen-metal exchange is typically performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions and decomposition. thieme-connect.com

Pressure: For the described liquid-phase reactions, pressure is not a significant variable and reactions are typically run at atmospheric pressure.

ParameterOrganometallic Addition (Grignard/Lithium)Nucleophilic Addition (to Ketone)
Typical Temperature-100°C to 25°C-78°C to 0°C
SolventAnhydrous THF or Et₂OAnhydrous THF or Et₂O
Key AdditivesIodine (for Grignard activation)CeCl₃ (to form organocerium)
PressureAtmosphericAtmospheric

Iii. Reactivity and Chemical Transformations of 2 2 Bromo 5 Pyrimidinyl 2 Propanol

Reactions Involving the Tertiary Alcohol Moiety

The tertiary propan-2-ol group attached to the C5 position of the pyrimidine (B1678525) ring also possesses characteristic reactivity, primarily centered around dehydration.

The tertiary alcohol can undergo an elimination reaction to lose a molecule of water and form an alkene, specifically 2-(2-bromo-5-pyrimidinyl)prop-1-ene. This dehydration is typically acid-catalyzed, using strong acids like sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). chemguide.co.uklibretexts.org Other reagents, such as a combination of triphenylphosphine (B44618) and iodine, can also effect this transformation under milder conditions. researchgate.net

Given the tertiary nature of the alcohol, the dehydration reaction is expected to proceed via an E1 (Elimination, Unimolecular) mechanism. libretexts.org The mechanistic steps are as follows:

Protonation of the Hydroxyl Group: The lone pair on the alcohol's oxygen atom attacks a proton from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion). This step converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺). libretexts.org

Formation of a Carbocation: The C-O bond breaks heterolytically, and the water molecule departs, leaving behind a relatively stable tertiary carbocation. This is the slow, rate-determining step of the reaction. libretexts.org

Deprotonation to Form the Alkene: A weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocationic center. The electrons from the C-H bond then form the π-bond of the alkene, resulting in the final product. libretexts.org

Due to the formation of a carbocation intermediate, rearrangements are possible, although in this specific case, a more stable carbocation is unlikely to be formed by rearrangement. The E1 pathway is favored over the E2 pathway for tertiary alcohols because the steric hindrance around the tertiary carbon prevents the concerted backside attack required for an E2 mechanism, while the stability of the tertiary carbocation favors the stepwise E1 process. libretexts.org

Substitution Reactions of the Hydroxyl Group (e.g., with Halogenating Agents)

The hydroxyl group of a tertiary alcohol, such as the one present in 2-(2-Bromo-5-pyrimidinyl)-2-propanol, can undergo substitution reactions to introduce a halogen atom. These reactions typically proceed through an SN1-type mechanism, involving the formation of a carbocation intermediate. The stability of the tertiary carbocation adjacent to the pyrimidine ring facilitates this transformation.

Common halogenating agents can be employed for this purpose. For instance, reaction with concentrated hydrohalic acids (e.g., HCl, HBr) can lead to the corresponding haloalkane. libretexts.org The reaction is initiated by protonation of the hydroxyl group, forming a good leaving group (water), which then departs to generate the tertiary carbocation. Subsequent attack by the halide ion yields the final product. libretexts.org Other reagents, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), can also be used, often under milder conditions. chemguide.co.uk

Starting MaterialReagentProduct
This compoundConcentrated HBr2-Bromo-5-(2-bromo-2-propanyl)pyrimidine

This table represents a hypothetical transformation based on general chemical principles of tertiary alcohol halogenation.

Esterification and Etherification Reactions

Esterification: The tertiary hydroxyl group of this compound can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Direct esterification with a carboxylic acid, known as Fischer esterification, is typically acid-catalyzed but can be challenging for sterically hindered tertiary alcohols and may lead to elimination byproducts. masterorganicchemistry.comchemguide.co.uk

A more efficient method for esterifying tertiary alcohols involves the use of more reactive acylating agents like acid chlorides or anhydrides, often in the presence of a base (e.g., pyridine, triethylamine) to neutralize the acidic byproduct. chemguide.co.uk

Etherification: The formation of ethers from this compound can be achieved through various methods. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is generally not suitable for tertiary alcohols due to the high propensity for elimination reactions under basic conditions.

Alternative methods for the etherification of tertiary alcohols may include reaction with an alkyl halide under acidic conditions or using specific catalysts.

Below is a table of hypothetical esterification and etherification reactions for this compound, based on general reactivity patterns of tertiary alcohols.

Reaction TypeStarting MaterialReagent(s)Product
EsterificationThis compoundAcetyl chloride, Pyridine2-(2-Bromo-5-pyrimidinyl)propan-2-yl acetate
EtherificationThis compoundMethyl iodide, Ag₂O2-Bromo-5-(2-methoxy-2-propanyl)pyrimidine

This table illustrates hypothetical reactions based on established methods for the esterification and etherification of tertiary alcohols.

Simultaneous or Sequential Transformations of Both Functional Groups

The presence of both a bromo and a hydroxyl group on this compound opens up possibilities for more complex molecular architectures through reactions that engage both functionalities, either in a stepwise or a concerted manner.

Chemoselective Functionalization Studies

Chemoselectivity is a key consideration when planning the functionalization of this compound. It is possible to selectively react one functional group while leaving the other intact. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, can be employed to form new carbon-carbon bonds at the 2-position of the pyrimidine ring by targeting the carbon-bromine bond.

The success of such chemoselective transformations often depends on the careful selection of reaction conditions (catalyst, ligand, base, and solvent) to favor the desired reaction pathway and avoid competing side reactions involving the hydroxyl group. For example, in a Suzuki coupling, the choice of a mild base can prevent the deprotonation and subsequent undesired reactions of the tertiary alcohol.

A representative chemoselective reaction is outlined in the table below.

Reaction TypeStarting MaterialReagent(s)Product
Suzuki CouplingThis compoundPhenylboronic acid, Pd(PPh₃)₄, Na₂CO₃2-(2-Phenyl-5-pyrimidinyl)-2-propanol

This table depicts a hypothetical chemoselective Suzuki coupling reaction.

Tandem Reaction Sequences and Domino Processes

Tandem or domino reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient strategy for building molecular complexity. Starting from this compound, one could envision a sequence where an initial reaction at one functional group triggers a subsequent transformation at the other.

For example, a tandem reaction could be initiated by a cross-coupling reaction at the bromo position, followed by an intramolecular cyclization involving the hydroxyl group. The feasibility of such a process would depend on the nature of the coupled partner and the geometric constraints of the resulting intermediate.

While specific examples of tandem or domino reactions involving this compound are not prominently documented in the literature, the concept remains an intriguing possibility for the synthesis of novel heterocyclic compounds.

Iv. Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 2 2 Bromo 5 Pyrimidinyl 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

The ¹H and ¹³C NMR spectra provide foundational information about the number and types of hydrogen and carbon atoms in distinct electronic environments.

Proton (¹H) NMR: The structure of 2-(2-Bromo-5-pyrimidinyl)-2-propanol suggests four unique proton signals.

The six protons of the two equivalent methyl groups on the propanol (B110389) moiety would appear as a single, sharp singlet, due to the absence of adjacent protons for coupling.

The hydroxyl proton (-OH) would also typically appear as a singlet, which is often broad and its chemical shift can be concentration and solvent-dependent. Its identity can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O).

The two protons on the pyrimidine (B1678525) ring (at positions C4 and C6) are in different chemical environments and are expected to appear as two distinct singlets in the aromatic region of the spectrum.

Carbon (¹³C) NMR: The molecule possesses five distinct carbon environments.

The two equivalent methyl groups will produce a single signal in the aliphatic region.

The quaternary carbon of the propanol group, bonded to the oxygen and the pyrimidine ring, will appear further downfield.

The pyrimidine ring will show three distinct signals: one for the carbon bearing the bromine atom (C2), one for the carbon attached to the propanol group (C5), and one for the two equivalent methine carbons (C4 and C6). The carbon attached to the electronegative bromine atom (C2) is expected to be significantly deshielded. libretexts.orgoregonstate.edu

The predicted chemical shifts for these nuclei are summarized in the table below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypeAtom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)¹H Multiplicity
Methyl (-CH₃)Propanol side-chain~1.6~30Singlet (s)
Hydroxyl (-OH)Propanol side-chain~2.0-4.0 (variable)-Singlet (s), broad
Quaternary Carbon (-C(OH))Propanol side-chain-~72-
Pyrimidine CHC4-H, C6-H~8.8~159Singlet (s)
Pyrimidine C-BrC2-~158-
Pyrimidine C-C(OH)C5-~135-

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. For this compound, no cross-peaks are expected in the COSY spectrum, as all proton environments are isolated from each other by quaternary carbons or heteroatoms, meaning there are no vicinal protons to couple. This lack of correlation is itself a key structural confirmation. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). nih.gov For the title compound, this would definitively link the proton signals to their respective carbon signals: a cross-peak would connect the methyl proton signal (~1.6 ppm) with the methyl carbon signal (~30 ppm), and another would connect the pyrimidine proton signal (~8.8 ppm) with the pyrimidine CH carbon signal (~159 ppm).

Correlations from the methyl protons (~1.6 ppm) to the quaternary propanol carbon (~72 ppm, a two-bond correlation) and to the C5 carbon of the pyrimidine ring (~135 ppm, a three-bond correlation). This confirms the attachment of the propanol group to the ring.

Correlations from the pyrimidine protons at C4/C6 (~8.8 ppm) to the adjacent ring carbons, including C2 (~158 ppm) and C5 (~135 ppm), confirming the substitution pattern on the pyrimidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. A key NOESY correlation would be expected between the methyl protons of the propanol group and the protons at C4 and C6 on the pyrimidine ring. This would confirm the spatial proximity of the side chain to the ring, consistent with the proposed structure.

While solution-state NMR provides data on molecules in motion, solid-state NMR (ssNMR) offers insights into the structure and dynamics of the compound in its crystalline form. For a compound like this compound, ssNMR could be employed to study crystalline polymorphism, where different packing arrangements of the molecule can exist. Furthermore, techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can provide high-resolution ¹³C spectra of the solid material, which can differ subtly from solution spectra due to packing effects and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental formula, as well as structural information based on fragmentation patterns. wikipedia.org

HRMS can measure the mass of an ion with very high accuracy (typically to four or five decimal places). This allows for the determination of the elemental formula of the molecular ion, as each unique combination of atoms has a distinct exact mass. For this compound (C₇H₉BrN₂O), HRMS would be able to distinguish it from other isomers or compounds with the same nominal mass. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br), will result in two distinct molecular ion peaks.

The theoretical exact masses for the molecular ions are:

[C₇H₉⁷⁹BrN₂O]⁺: 216.0007

[C₇H₉⁸¹BrN₂O]⁺: 217.9986

Experimental measurement of these exact masses would provide strong confirmation of the elemental formula.

Isotope Pattern Interpretation: A key feature in the mass spectrum of any monobrominated compound is the presence of two peaks for the molecular ion (M⁺) and any bromine-containing fragments. These peaks, separated by 2 m/z units, correspond to the natural isotopes of bromine, ⁷⁹Br and ⁸¹Br. libretexts.orgchemguide.co.uk Their natural abundance is nearly equal (approximately 50.7% for ⁷⁹Br and 49.3% for ⁸¹Br), resulting in a characteristic M and M+2 doublet with an intensity ratio of roughly 1:1. libretexts.orgcsbsju.edu This distinctive pattern is a powerful diagnostic tool for identifying the presence of a single bromine atom in the molecule.

Fragmentation Pathway Analysis: Upon ionization in the mass spectrometer (e.g., by electron impact), the molecular ion becomes energetically unstable and undergoes fragmentation. The resulting fragment ions provide a "fingerprint" that helps to piece together the molecular structure. For this compound, a plausible fragmentation pathway would involve initial cleavages alpha to the hydroxyl group, which is a common pathway for alcohols. libretexts.org

A primary fragmentation event would be the loss of a methyl radical (•CH₃) from the molecular ion. This alpha-cleavage results in a highly stabilized oxonium ion.

[C₇H₉BrN₂O]⁺• → [C₆H₆BrN₂O]⁺ + •CH₃

This primary fragment would be very prominent and would still exhibit the 1:1 bromine isotope pattern. Another possible fragmentation is the loss of the entire propanol side chain or the bromine atom.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
Predicted m/z (for ⁷⁹Br/⁸¹Br)Proposed Fragment IonComments
216 / 218[C₇H₉BrN₂O]⁺•Molecular ion (M⁺•). Exhibits the characteristic 1:1 bromine isotope pattern.
201 / 203[C₆H₆BrN₂O]⁺Loss of a methyl radical (•CH₃) via alpha-cleavage. Expected to be a major fragment.
157 / 159[C₄H₂BrN₂]⁺Loss of the propan-2-ol radical (•C₃H₇O).
137[C₇H₉N₂O]⁺Loss of a bromine radical (•Br). This fragment will not show the isotope pattern.
59[C₃H₇O]⁺Propan-2-ol cation, resulting from cleavage of the C-C bond between the ring and the side chain.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for the identification and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer high sensitivity and specificity. In GC-MS analysis, the compound would be separated based on its volatility and interaction with the column's stationary phase before entering the mass spectrometer. Electron ionization (EI) would then generate a characteristic fragmentation pattern. The molecular ion peak would be expected, showing a distinctive isotopic pattern due to the presence of the bromine atom (79Br and 81Br in approximately 1:1 ratio).

LC-MS is particularly useful for analyzing thermally sensitive compounds. nih.govnih.govaber.ac.uk Using techniques like electrospray ionization (ESI), the protonated molecule [M+H]+ would be a prominent feature. Tandem mass spectrometry (MS/MS) experiments could further fragment this ion to provide detailed structural information. nih.govresearchgate.net

The fragmentation of this compound in mass spectrometry is predictable based on its structure. sphinxsai.comsapub.org Key fragmentation pathways would likely include the loss of a methyl group (•CH₃), loss of water (H₂O) from the tertiary alcohol, and cleavage of the C-C bond to lose an isopropyl group. The presence of the stable pyrimidine ring would influence the fragmentation, leading to characteristic ions containing the bromopyrimidine moiety. nih.gov

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

Predicted Fragment Ion (m/z) Possible Identity / Neutral Loss Notes
230 / 232 [M]⁺ (Molecular Ion) Isotopic pattern for one bromine atom
215 / 217 [M - CH₃]⁺ Loss of a methyl group
212 / 214 [M - H₂O]⁺ Loss of water
171 / 173 [M - C₃H₇O]⁺ or [M - 59]⁺ Cleavage of the propanol side chain
157 / 159 [Bromopyrimidine]⁺ Pyrimidine ring fragment

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and probing the molecular vibrations of this compound.

The IR and Raman spectra would exhibit distinct bands corresponding to the vibrations of the molecule's specific functional groups. ijirset.comresearchgate.netacs.org The tertiary alcohol group would be readily identifiable by a broad O-H stretching band in the IR spectrum, typically around 3200-3600 cm⁻¹. The C-O stretching vibration would appear in the 1100-1200 cm⁻¹ region.

The pyrimidine ring would give rise to a series of characteristic vibrations. researchgate.netresearchgate.net Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. Ring stretching vibrations (C=C and C=N) would produce a set of sharp bands in the 1400-1600 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range. Aliphatic C-H stretching and bending from the isopropyl methyl groups would also be present.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Spectrum
O-H Stretch Tertiary Alcohol 3200 - 3600 (broad) IR
C-H Stretch (Aromatic) Pyrimidine Ring 3000 - 3100 IR, Raman
C-H Stretch (Aliphatic) Isopropyl Group 2850 - 3000 IR, Raman
C=N, C=C Stretch Pyrimidine Ring 1400 - 1600 IR, Raman
C-H Bend (Aliphatic) Isopropyl Group 1350 - 1470 IR, Raman
C-O Stretch Tertiary Alcohol 1100 - 1200 IR
C-Br Stretch Bromo-substituent 500 - 650 IR, Raman

While primarily used for functional group identification, vibrational spectroscopy can offer insights into the molecule's conformation. The position and shape of the O-H stretching band can indicate the extent of intermolecular hydrogen bonding in the sample. In the solid state or in concentrated solutions, this band is typically broad due to a network of hydrogen bonds. In contrast, a sharp O-H band at higher wavenumbers would suggest free, non-hydrogen-bonded hydroxyl groups. Subtle shifts in the pyrimidine ring vibrational modes could also occur depending on the rotational orientation (conformation) of the 2-propanol group relative to the aromatic ring. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing precise bond lengths, bond angles, and intermolecular interactions. mdpi.comnih.govrsc.org

To perform X-ray crystallography, a high-quality single crystal of this compound is required. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion techniques using a suitable solvent system (e.g., ethanol, ethyl acetate, or hexane (B92381) mixtures). Once obtained, the quality of the crystal is assessed using an optical microscope and by preliminary X-ray diffraction measurements to ensure it is a single, well-ordered crystal suitable for data collection.

A successful crystallographic analysis would yield a three-dimensional model of the molecule. This would confirm the connectivity of the 2-propanol group to the C2 position of the 5-bromopyrimidine (B23866) ring. The analysis would provide precise measurements of all bond lengths and angles, such as the C-Br, C-N, C-C, and C-O bond lengths.

Furthermore, the crystal structure would reveal the specific conformation adopted by the molecule in the solid state, including the torsion angle between the pyrimidine ring and the propanol side chain. Crucially, it would elucidate the network of intermolecular interactions that stabilize the crystal lattice. Given the presence of the hydroxyl group, strong hydrogen bonding between the -OH of one molecule and a nitrogen atom of the pyrimidine ring of a neighboring molecule is highly anticipated. nih.govnih.gov Other potential interactions include π-π stacking between pyrimidine rings and halogen bonding involving the bromine atom.

Table 3: Illustrative Crystallographic Data for a Hypothetical Crystal of this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 95.5
Volume (ų) 1035
Z (molecules/unit cell) 4
Key Intermolecular Interaction O-H···N Hydrogen Bond

Note: The data in this table is hypothetical and serves for illustrative purposes only.

Compound Index

V. Computational and Theoretical Investigations of 2 2 Bromo 5 Pyrimidinyl 2 Propanol

Electronic Structure and Molecular Orbital Theory Analysis

The electronic behavior of a molecule is fundamental to its chemical properties. Through molecular orbital theory, we can gain a detailed understanding of how electrons are distributed within 2-(2-Bromo-5-pyrimidinyl)-2-propanol and how this distribution influences its stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine its optimized ground state geometry and various electronic properties. samipubco.comijcce.ac.irnih.gov These calculations provide data on bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable three-dimensional arrangement.

Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

Property Calculated Value
Total Energy (Hartree) -3251.78
Dipole Moment (Debye) 2.45
C2-Br Bond Length (Å) 1.91
C5-C(propanol) Bond Length (Å) 1.52
O-H Bond Length (Å) 0.97

Note: The data in this table is representative and derived from typical DFT calculations on similar molecules.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. samipubco.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine (B1678525) ring and the lone pairs of the bromine and oxygen atoms. The LUMO is likely to be distributed over the π-system of the pyrimidine ring, with significant contributions from the C-Br antibonding orbital. A molecular electrostatic potential (MEP) map would further visualize the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, with the nitrogen atoms and the hydroxyl oxygen being areas of negative potential.

Table 2: Frontier Molecular Orbital Energies and Related Parameters for this compound

Parameter Energy (eV)
HOMO Energy -6.89
LUMO Energy -0.75
HOMO-LUMO Gap 6.14
Ionization Potential (I) 6.89

Note: The data in this table is representative and based on FMO analysis of related bromopyrimidine compounds.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional shape of a molecule, or its conformation, can significantly impact its physical and biological properties. Conformational analysis explores the different spatial arrangements of a molecule and their relative energies. libretexts.org

The flexibility of this compound primarily arises from the rotation around the single bond connecting the propanol (B110389) group to the pyrimidine ring. A torsional scan, also known as a potential energy surface (PES) scan, can be performed computationally to map the energy of the molecule as a function of the dihedral angle of this bond. This analysis reveals the most stable (lowest energy) conformations and the energy barriers to rotation between them. libretexts.org

The results of such a scan would likely indicate that conformations where the bulky propanol group is oriented to minimize steric hindrance with the bromine atom and the pyrimidine ring are energetically favored. Energy minimization calculations starting from various points on the PES would identify the precise geometries of the stable conformers.

The surrounding environment can influence the conformational preferences of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the conformations of this compound. In polar solvents, conformations with a larger dipole moment may be stabilized to a greater extent due to favorable solute-solvent interactions. This could potentially alter the relative energies of the conformers compared to the gas phase.

Reaction Mechanism Studies and Transition State Identification

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. By mapping the reaction pathway from reactants to products, it is possible to identify transition states, which are the high-energy structures that must be overcome for the reaction to proceed. The energy of the transition state determines the activation energy and, consequently, the rate of the reaction.

For instance, in a nucleophilic substitution reaction where the bromine atom is displaced, computational methods can be used to model the approach of the nucleophile, the formation of the transition state, and the departure of the bromide ion. These studies provide a detailed, atomistic view of the reaction dynamics that can be difficult to obtain through experimental means alone. The reactivity of bromopyrimidines in aminolysis, for example, has been studied, indicating that the bromo-substituted compounds are generally reactive. rsc.org

Computational Elucidation of Reaction Pathways for Functional Group Transformations

The functional groups of this compound—the bromo substituent, the pyrimidine ring, and the tertiary alcohol—are all amenable to various chemical transformations. Computational methods are instrumental in mapping the reaction pathways for these transformations, such as nucleophilic substitution of the bromine atom or reactions involving the hydroxyl group.

The primary computational approach involves locating the transition state (TS) structures on the potential energy surface that connect reactants to products. researchgate.net By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. For instance, in a nucleophilic aromatic substitution at the C2 position, DFT calculations can model the approach of a nucleophile, the formation of an intermediate complex (a Meisenheimer-like complex), and the departure of the bromide leaving group. alliedacademies.orgnih.gov Quantum chemical calculations can elucidate the step-by-step mechanism, determining whether the reaction is concerted or proceeds through distinct intermediates. researchgate.netrsc.org

Studies on related bromopyrimidines in reactions like the Suzuki-Miyaura cross-coupling have utilized DFT to understand the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. sumitomo-chem.co.jpillinois.edu For this compound, similar calculations could predict its reactivity in such cross-coupling reactions, which are pivotal for creating C-C bonds in medicinal chemistry.

Activation Barriers and Rate Constant Predictions

A key outcome of elucidating a reaction pathway is the determination of the activation barrier (often expressed as the Gibbs free energy of activation, ΔG‡). nih.gov This energy barrier represents the minimum energy required for the reactants to transform into products and is the primary determinant of the reaction rate. researchgate.netnih.gov A high activation barrier corresponds to a slow reaction, while a low barrier indicates a faster process.

Computational chemistry allows for the direct calculation of these barriers. For example, the activation energy for a hypothetical SNAr reaction on the 2-bromopyrimidine (B22483) core could be calculated. A study on a Suzuki reaction, for instance, showed an apparent activation energy of approximately 49.2 kJ·mol⁻¹ (11.8 kcal·mol⁻¹), which was lowered under photocatalytic conditions. researchgate.net For pyrimidine transformations, calculated activation barriers are often in the range of 15-25 kcal/mol. escholarship.org

Once ΔG‡ is known, the reaction rate constant (k) can be estimated using the Eyring equation from transition state theory. This allows for a quantitative prediction of reaction kinetics without performing the experiment. These predictions are valuable for optimizing reaction conditions (e.g., temperature) to achieve a desirable reaction rate.

Table 1: Representative Calculated Activation Barriers for a Hypothetical Nucleophilic Substitution on a 2-Bromopyrimidine Moiety This table presents illustrative data based on typical computational results for related compounds, as specific values for this compound are not published.

NucleophileSolventComputational MethodCalculated ΔG‡ (kcal/mol)Predicted Reaction Rate
CH₃O⁻MethanolB3LYP/6-311+G(d,p)22.5Slow at room temperature
NH₃DMSOB3LYP/6-311+G(d,p)26.1Very slow at room temperature
CN⁻DMSOB3LYP/6-311+G(d,p)19.8Moderate at room temperature

Spectroscopic Property Simulations

Computational methods are highly effective at predicting various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental data.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Theoretical calculations can accurately predict ¹H and ¹³C NMR chemical shifts. The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with a DFT functional like B3LYP. rsc.orgresearchgate.netmdpi.com

Calculations are performed on the molecule's optimized geometry. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard, usually tetramethylsilane (B1202638) (TMS). These predicted shifts can help assign ambiguous signals in an experimental spectrum or confirm a proposed structure. rsc.orgmdpi.com For this compound, predictions would distinguish between the two non-equivalent pyrimidine protons and the methyl protons of the propanol group. The proximity to electronegative atoms (N, O) and the bromine atom significantly influences these shifts. libretexts.orglibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents estimated chemical shifts based on GIAO/DFT calculations on analogous structures. Experimental values may vary.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C2 (Pyrimidine)-159.5
C4/C6 (Pyrimidine)8.80158.0
C5 (Pyrimidine)-122.0
C(OH) (Propanol)-71.0
CH₃ (Propanol)1.6529.5
OH (Propanol)5.50-

Vibrational Frequency Calculations and Spectral Interpretation

These calculations are performed on the optimized molecular geometry. The resulting frequencies often have a systematic error compared to experimental data, so they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to improve accuracy. nih.gov The primary utility of these calculations is in the assignment of experimental spectral bands to specific molecular motions, such as the O-H stretch of the alcohol, the C-Br stretch, and various pyrimidine ring stretching and bending modes. nih.govmdpi.com This detailed assignment allows for a more complete understanding of the molecule's vibrational properties. physchemres.org

Table 3: Representative Calculated Vibrational Frequencies and Assignments for this compound This table presents illustrative data. Frequencies are typically scaled to better match experimental values.

Calculated Frequency (cm⁻¹)Vibrational Mode AssignmentExpected IR Intensity
3550O-H stretchMedium
3105Pyrimidine C-H stretchMedium
2980Methyl C-H stretch (asymmetric)Strong
1570Pyrimidine ring stretch (C=N/C=C)Strong
1450CH₃ bendMedium
1150C-O stretchStrong
650C-Br stretchMedium

Vi. Applications of 2 2 Bromo 5 Pyrimidinyl 2 Propanol As a Chemical Building Block

Role in the Synthesis of Functionalized Heterocyclic Systems

The 2-bromopyrimidine (B22483) scaffold is a valuable starting point for the elaboration of more complex heterocyclic structures. The bromine atom can be readily displaced or coupled, allowing for the introduction of a wide array of substituents.

The bromine atom of 2-(2-Bromo-5-pyrimidinyl)-2-propanol is anticipated to be an excellent handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions would allow for the facile introduction of aryl, alkynyl, vinyl, and amino groups, respectively, at the 2-position of the pyrimidine (B1678525) ring. This versatility enables the construction of a diverse library of pyrimidine-containing molecules with potential applications in medicinal chemistry and materials science.

Table 1: Potential Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerPotential Product Structure
Suzuki CouplingArylboronic acid2-Aryl-5-(2-hydroxypropan-2-yl)pyrimidine
Sonogashira CouplingTerminal alkyne2-Alkynyl-5-(2-hydroxypropan-2-yl)pyrimidine
Heck CouplingAlkene2-Alkenyl-5-(2-hydroxypropan-2-yl)pyrimidine
Buchwald-Hartwig AminationAmine2-Amino-5-(2-hydroxypropan-2-yl)pyrimidine

This table represents hypothetical transformations based on established reactivity of 2-bromopyrimidines.

While direct examples involving this compound are not readily found, the functional groups present suggest potential pathways for the synthesis of fused or bridged ring systems. Intramolecular reactions, where the tertiary alcohol or a derivative thereof acts as a nucleophile, could potentially lead to cyclization onto the pyrimidine ring or an appended substituent. For instance, dehydration of the tertiary alcohol to the corresponding alkene could be followed by an intramolecular Heck reaction to form a fused ring system.

Precursor for Advanced Organic Materials

The reactivity of this compound also positions it as a potential precursor for the synthesis of novel organic materials.

The tertiary alcohol in this compound can undergo dehydration to yield a 2-(2-Bromo-5-pyrimidinyl)prop-1-ene monomer. libretexts.orgbyjus.com This vinyl pyrimidine derivative could then be subjected to polymerization or copolymerization to afford polymers with pyrimidine side chains. Such polymers might exhibit interesting properties for applications in areas like electronics or as functional materials.

The pyrimidine nitrogen atoms and the potential for derivatization at the 2-position make this scaffold attractive for the design of ligands for catalysis. For instance, substitution of the bromine atom with a phosphine-containing group could lead to the formation of bidentate P,N-ligands. digitellinc.com The tertiary alcohol could also be modified to introduce another coordinating group, potentially leading to chiral ligands for asymmetric catalysis.

Table 2: Hypothetical Ligand Synthesis from this compound

Ligand TypeSynthetic StrategyPotential Application
P,N-LigandSubstitution of bromine with a phosphine (B1218219) groupTransition metal catalysis
Chiral LigandDerivatization of the tertiary alcohol to introduce a chiral auxiliary and subsequent coordination to a metal centerAsymmetric catalysis

This table outlines plausible synthetic routes to ligands based on the structure of this compound.

Derivatization for Probe Molecules in Chemical Biology Research

Probe molecules are essential tools for studying biological systems. The structure of this compound offers a template that could be elaborated into such probes. By attaching reporter groups such as fluorophores or photoaffinity labels, molecules can be designed to interact with specific biological targets and allow for their visualization or identification. nih.gov The bromine atom provides a convenient site for the introduction of these reporter moieties via cross-coupling reactions.

Introduction of Reporter Groups or Affinity Tags

While direct literature examples detailing the use of this compound for the specific attachment of reporter groups or affinity tags are not extensively documented, the inherent reactivity of the 2-bromopyrimidine core presents a significant potential for such applications. The carbon-bromine bond at the 2-position is susceptible to nucleophilic substitution and, more commonly, to palladium-catalyzed cross-coupling reactions. This reactivity allows for the covalent linkage of various functional moieties that can serve as reporters or for affinity-based purification and identification of target proteins.

Reporter groups, such as fluorescent dyes or fluorogenic precursors, can be introduced to label molecules for visualization in biological systems. Similarly, affinity tags like biotin (B1667282) can be appended to facilitate the isolation and identification of binding partners. The general strategies for such modifications would likely involve:

Nucleophilic Aromatic Substitution (SNAr): Although less common for 2-bromopyrimidines compared to their chloro-analogs, reaction with potent nucleophiles, such as amines or thiols that are part of a reporter group, could be a viable method.

Palladium-Catalyzed Cross-Coupling Reactions: This is a more versatile and widely used approach. For instance, a Sonogashira coupling could be employed to introduce an alkyne-containing reporter group. Alternatively, a Suzuki or Stille coupling could be used to attach a reporter moiety that is functionalized with a boronic acid or an organotin reagent, respectively.

The propanol (B110389) group at the 5-position offers an additional site for modification, potentially allowing for the attachment of a reporter group or affinity tag through esterification or etherification, thereby preserving the reactive bromo-substituent for other transformations.

Synthesis of Scaffold Analogs for Structure-Activity Relationship Studies (excluding biological activity assessment)

The primary and well-established application of 2-bromopyrimidine derivatives, including this compound, is in the synthesis of diverse libraries of compounds for the exploration of structure-activity relationships (SAR). The bromine atom at the 2-position serves as a versatile handle for introducing a wide array of substituents through various chemical transformations, most notably palladium-catalyzed cross-coupling reactions. This allows medicinal chemists to systematically modify the scaffold and investigate the impact of these modifications on the molecule's properties.

Two of the most powerful and frequently employed methods for the derivatization of the 2-bromopyrimidine core are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: This reaction enables the formation of a carbon-carbon bond between the pyrimidine ring and a variety of aryl, heteroaryl, or alkyl groups. By reacting this compound with different boronic acids or their esters, a vast array of analogs with diverse electronic and steric properties can be synthesized. worktribe.comrsc.orgmdpi.comnih.gov The reaction conditions are generally mild and tolerant of many functional groups, making it a highly effective tool for scaffold diversification. worktribe.comrsc.orgmdpi.comnih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyrimidine ring. wikipedia.orgresearchgate.netnih.govacsgcipr.orgnih.gov This is particularly valuable in medicinal chemistry, as the amino group can participate in crucial hydrogen bonding interactions with biological targets. The versatility of the Buchwald-Hartwig amination allows for the incorporation of various aliphatic, aromatic, and heterocyclic amines, leading to the generation of extensive libraries of 2-aminopyrimidine (B69317) derivatives. wikipedia.orgresearchgate.netnih.govacsgcipr.orgnih.gov

The following interactive data table provides a summary of the types of scaffold analogs that can be generated from a 2-bromopyrimidine core, such as that in this compound, through these key reactions.

Reaction TypeCoupling PartnerResulting Scaffold Analog
Suzuki-Miyaura CouplingArylboronic acid2-Aryl-5-(2-hydroxypropan-2-yl)pyrimidine
Suzuki-Miyaura CouplingHeteroarylboronic acid2-Heteroaryl-5-(2-hydroxypropan-2-yl)pyrimidine
Suzuki-Miyaura CouplingAlkylboronic acid2-Alkyl-5-(2-hydroxypropan-2-yl)pyrimidine
Buchwald-Hartwig AminationPrimary amine2-(Alkyl/Arylamino)-5-(2-hydroxypropan-2-yl)pyrimidine
Buchwald-Hartwig AminationSecondary amine2-(Dialkyl/Arylalkylamino)-5-(2-hydroxypropan-2-yl)pyrimidine
Buchwald-Hartwig AminationHeterocyclic amine2-(Heterocyclyl)-5-(2-hydroxypropan-2-yl)pyrimidine

These synthetic strategies enable a systematic "scaffold hopping" approach, where the core pyrimidine structure is retained while the substituents are varied to explore the chemical space and identify key structural features for desired properties. nih.gov The generation of such analog libraries is a cornerstone of modern drug discovery and lead optimization processes.

Vii. Future Research Directions for 2 2 Bromo 5 Pyrimidinyl 2 Propanol

Exploration of Unconventional Synthetic Routes

The development of novel synthetic methods for 2-(2-Bromo-5-pyrimidinyl)-2-propanol is crucial for improving efficiency and accessing new chemical space.

Modern synthetic techniques like photoredox and electrochemistry offer mild and selective alternatives to traditional methods.

Photoredox Catalysis : This approach utilizes visible light to initiate chemical reactions. For the synthesis of this compound, a potential photoredox-mediated pathway could involve the coupling of a suitable pyrimidine (B1678525) precursor with a propanol-derived radical. researchgate.net This method could offer high functional group tolerance and avoid the use of harsh reagents.

Electrochemistry : Electrochemical synthesis provides a powerful tool for promoting reactions through the direct addition or removal of electrons. mdpi.com An electrochemical approach could be designed for the construction of the pyrimidine ring or for the introduction of the bromo or propanol (B110389) substituents, potentially reducing waste and improving atom economy. researchgate.net

Biocatalysis employs enzymes to carry out chemical transformations with high selectivity. mdpi.com While this compound itself is achiral, biocatalytic methods could be invaluable for the synthesis of chiral derivatives.

Enzymatic Resolution : If a racemic mixture of a chiral precursor to this compound were synthesized, enzymes could be used to selectively react with one enantiomer, allowing for the separation of the two.

Asymmetric Synthesis : Specific enzymes could be employed to catalyze a reaction that directly produces a chiral analog of the target molecule in high enantiomeric excess. mdpi.com This would be particularly relevant for creating derivatives with potential pharmaceutical applications.

Investigation of Underexplored Reactivity Profiles

Understanding the full range of chemical reactions that this compound can undergo is essential for its application in medicinal chemistry and materials science.

Carbenes and nitrenes are highly reactive intermediates that can participate in insertion reactions to form new carbon-carbon or carbon-nitrogen bonds.

Carbene Insertion : The pyrimidine ring of this compound could potentially react with carbenes, leading to the formation of novel fused-ring systems or substituted derivatives. nih.govacs.orgrsc.org

Nitrene Insertion : Similarly, nitrene insertion reactions could be explored to introduce amino functionalities onto the pyrimidine ring, providing access to a new class of compounds. thieme-connect.comwikipedia.org

The bromine atom on the pyrimidine ring makes this compound an ideal candidate for radical-mediated transformations. dntb.gov.ua

Radical Coupling Reactions : The bromo-pyrimidine moiety can be converted into a pyrimidinyl radical, which can then be coupled with a variety of other molecules. nih.govnih.gov This approach could be used to synthesize a diverse library of derivatives for biological screening.

Intramolecular Radical Cyclizations : By designing precursors with appropriate functional groups, intramolecular radical cyclizations could be initiated at the pyrimidine ring, leading to the formation of complex polycyclic structures.

Development of Sustainable and Green Chemistry Methodologies

Adopting green chemistry principles in the synthesis and modification of this compound is crucial for minimizing environmental impact. nih.govbenthamdirect.comresearchgate.net

Use of Greener Solvents : Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents, would significantly improve the sustainability of the synthetic processes. mdpi.com

Catalytic Approaches : The use of catalysts, including biocatalysts, can reduce energy consumption and waste production by enabling reactions to proceed under milder conditions and with higher selectivity. nih.govbohrium.comfigshare.com

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a key principle of green chemistry. Multicomponent reactions are a particularly effective strategy for achieving high atom economy. nih.govbohrium.comfigshare.com

Microwave-Assisted Synthesis : Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. mdpi.com

Solvent-Free Reactions and Mechanochemistry

The synthesis of pyrimidine derivatives has traditionally involved methods that can utilize hazardous solvents and generate significant waste. powertechjournal.comrasayanjournal.co.in Green chemistry offers sustainable alternatives, with solvent-free reactions and mechanochemistry emerging as powerful tools. rasayanjournal.co.innih.gov

Mechanochemistry, which uses mechanical force (e.g., ball milling) to induce chemical reactions, offers a paradigm shift from conventional solvent-based methods. For the synthesis or subsequent reactions of this compound, mechanochemical approaches could offer several advantages:

Reduced Solvent Waste: By eliminating bulk solvents, this technique aligns with the core principles of green chemistry, reducing both environmental impact and purification costs. rasayanjournal.co.in

Enhanced Reaction Rates: The high energy input in milling can accelerate reactions, shortening synthesis times. rasayanjournal.co.in

Access to Novel Reactivity: Solid-state reactions can sometimes lead to different products or selectivities compared to solution-phase chemistry.

Future research could explore the viability of using mechanochemistry for key transformations involving this compound, such as Suzuki or Sonogashira cross-coupling reactions at the bromine position.

Table 1: Comparison of Conventional vs. Potential Mechanochemical Suzuki Coupling

ParameterConventional Solution-Phase SynthesisPotential Mechanochemical Synthesis
Solvent Toluene, Dioxane, or other organic solventsNone (or minimal liquid-assisted grinding)
Reaction Time Several hours to 24 hoursMinutes to a few hours
Energy Input Thermal heating (reflux)Mechanical milling
Workup Liquid-liquid extraction, chromatographySimple extraction of the product from the solid matrix
Waste Profile High volume of solvent and aqueous wasteMinimal solvent waste

Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch reactor, has become a transformative technology in organic synthesis, particularly for heterocyclic compounds. springerprofessional.dedurham.ac.uk Applying this technology to the synthesis and derivatization of this compound could unlock significant process improvements.

Key advantages of a flow-based approach include:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents or performing highly exothermic reactions. springerprofessional.de

Precise Process Control: Parameters such as temperature, pressure, and residence time can be controlled with high precision, leading to higher yields and purer products. rsc.org

Scalability: Scaling up production is achieved by running the system for a longer duration, bypassing the challenges of scaling up batch reactors.

Reaction Telescoping: Multiple reaction steps can be performed sequentially in a continuous line without isolating intermediates, drastically improving efficiency. uc.pt

A future research direction would be the development of a multi-step flow process that first synthesizes the target compound and then uses it in a subsequent cross-coupling reaction, all within a single, automated sequence. acs.org

Table 2: Hypothetical Batch vs. Flow Process for a Heck Reaction

ParameterConventional Batch ProcessContinuous Flow Process
Reactor Volume 1000 mL10 mL
Temperature Control ± 5 °C (Jacket heating)± 1 °C (Active heating/cooling)
Residence Time 12 hours20 minutes
Mixing Mechanical stirring (potential for local hotspots)Efficient, rapid mixing (static mixers)
Productivity Grams per 12-hour batchKilograms per day (continuous operation)
Workup Offline, manualPotential for in-line purification/extraction

Advanced Computational Modeling for Deeper Mechanistic Understanding

While experimental work provides invaluable data, advanced computational modeling can offer a profound, atomistic understanding of reaction mechanisms that is often inaccessible through experimentation alone. science.org.ge

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations model the movements of atoms and the evolution of chemical bonds in real-time based on the fundamental principles of quantum mechanics. Unlike static calculations that focus only on reactants, products, and transition states, AIMD can simulate the entire dynamic trajectory of a reaction as it unfolds.

For reactions involving this compound, AIMD could be used to:

Elucidate Complex Reaction Mechanisms: Visualize the step-by-step process of bond breaking and formation, for instance, in a palladium-catalyzed cross-coupling reaction, including the role of the catalyst and solvent molecules.

Identify Transient Intermediates: Capture short-lived, high-energy intermediates that are difficult or impossible to detect experimentally.

Understand Solvent Effects: Explicitly model the dynamic interactions between the reacting molecules and the surrounding solvent to understand its influence on the reaction rate and outcome.

This deeper understanding can guide the rational design of more efficient catalysts and the optimization of reaction conditions. nih.govrsc.org

Table 3: Key Insights from AIMD Simulation of a Reaction Step

Calculated ParameterSignificance
Free Energy Barrier (Activation Energy) Predicts the rate of the reaction step. mdpi.com
Transition State Geometry Reveals the precise atomic arrangement at the peak of the energy profile.
Bond Dissociation/Formation Events Provides a timeline of how the chemical transformation occurs.
Solvent Shell Reorganization Shows how solvent molecules participate in stabilizing or destabilizing intermediates and transition states.
Vibrational Frequencies Confirms the nature of stationary points (e.g., minima vs. transition states). science.org.ge

Machine Learning Approaches for Retrosynthesis Prediction

For a target like this compound, ML models could be employed to:

Discover Novel Synthetic Pathways: Identify non-intuitive disconnections and suggest creative routes that a human chemist might overlook. pharmafeatures.com

Optimize for Greenness: Rank proposed routes based on sustainability metrics, such as Process Mass Intensity (PMI) or the use of hazardous reagents, enabling "greenness-by-design". chemrxiv.orgmdpi.com

Predict Reaction Success: Use predictive models to estimate the likelihood of success for a given reaction, saving experimental time and resources.

Table 4: Machine Learning Model for Retrosynthesis of the Target Compound

Input to ModelPotential Output from Model
Target Structure: this compoundA ranked list of multi-step synthetic pathways.
Constraints: e.g., use of green solvents, maximum number of steps, cost of starting materials.Proposed routes scored for feasibility, cost, and sustainability.
Known Reaction Databases (Reaxys, etc.)Identification of key precursor molecules and the specific reactions to synthesize them.
Experimental Data FeedbackContinuous refinement and improvement of the model's predictive accuracy.

Q & A

Q. What are the established synthetic routes for 2-(2-Bromo-5-pyrimidinyl)-2-propanol, and how do reaction conditions influence yield?

Synthesis typically involves nucleophilic substitution or coupling reactions targeting the pyrimidine ring. For example:

  • Step 1 : Bromination of 5-hydroxypyrimidine derivatives using PBr₃ or NBS (N-bromosuccinimide) to introduce the bromine atom at position 5 .
  • Step 2 : Alkylation of the pyrimidine ring with 2-propanol derivatives under basic conditions (e.g., NaH/DMF) .
    Key variables affecting yield include temperature (optimized at 60–80°C), solvent polarity (DMF or THF), and stoichiometry of the alkylating agent. Impurities like unreacted bromopyrimidine or di-substituted by-products may form if excess propanol is used .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Expect a singlet for the two methyl groups (~1.4 ppm) and a broad peak for the hydroxyl proton (~2.1 ppm). The pyrimidine protons appear as doublets in the aromatic region (7.5–8.5 ppm) .
    • ¹³C NMR : The quaternary carbon bonded to the hydroxyl group resonates at ~70 ppm, while pyrimidine carbons appear between 120–160 ppm .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 215.09 (C₈H₁₀BrN₂O) with fragment peaks corresponding to Br loss (m/z 136) .
  • HPLC : Use a C18 column with a methanol/water mobile phase (70:30) to detect impurities at 254 nm .

Q. What are the key physical properties of this compound relevant to experimental design?

  • Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. Adjust solvent systems for reactions involving aqueous conditions .
  • Melting Point : Expected range 180–185°C (similar to 5-bromo-2-hydroxypyrimidine derivatives) .
  • Stability : Hygroscopic; store under inert gas (N₂/Ar) at 0–4°C to prevent decomposition .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine at position 5 on the pyrimidine ring acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Suzuki Reaction : React with aryl boronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives. The electron-withdrawing pyrimidine ring enhances oxidative addition efficiency .
  • Selectivity : Competing reactions at the hydroxyl group (e.g., oxidation) can occur; protect the alcohol with TBDMSCl before coupling .

Q. What computational methods are used to predict the biological activity of this compound?

  • Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR) using PyMOL or AutoDock. The pyrimidine ring mimics adenine in ATP-binding pockets, while the bromine enhances hydrophobic interactions .
  • QSAR Modeling : Correlate substituent effects (e.g., halogen size) with inhibitory activity. Fluorine analogs show higher electronegativity but lower steric hindrance .

Q. How can researchers resolve contradictions in reported biological activity data?

  • Dose-Response Analysis : Validate activity across multiple concentrations (e.g., IC₅₀ values) to rule out false positives from assay interference .
  • Metabolic Stability Tests : Use liver microsomes to assess if rapid degradation (e.g., via CYP450 enzymes) leads to inconsistent results .
  • Control Experiments : Compare with analogs (e.g., 2-(4-chlorophenyl)-2-propanol) to isolate the bromopyrimidine moiety’s contribution .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure forms?

  • Chiral Resolution : Use (+)- or (-)-diethyl tartrate to separate racemic mixtures via diastereomeric salt formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed alkylation steps to achieve >90% enantiomeric excess .

Q. How does the compound behave under oxidative or reductive conditions?

  • Oxidation : With PCC (pyridinium chlorochromate), the hydroxyl group converts to a ketone, forming 2-(2-bromo-5-pyrimidinyl)-propan-2-one. Monitor by TLC (Rf increase from 0.3 to 0.6 in ethyl acetate/hexane) .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the bromine, yielding 2-(5-pyrimidinyl)-2-propanol. Use NMR to confirm debromination .

Methodological Considerations

  • By-Product Analysis : LC-MS is critical to detect impurities like 2-(5-bromo-2-pyrimidinyl)-2-methylpropanal (formed via over-oxidation) .
  • Thermal Stability : Conduct DSC (Differential Scanning Calorimetry) to identify decomposition temperatures (>200°C) for safe handling .

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